4-羟基-8-甲氧基-3-甲基喹啉-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

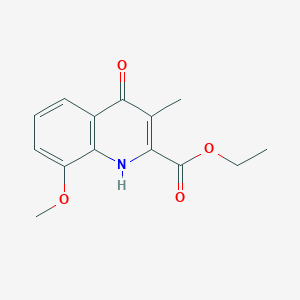

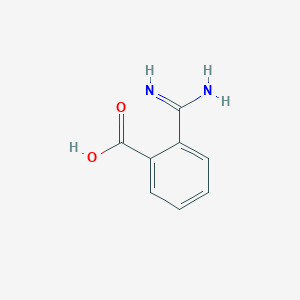

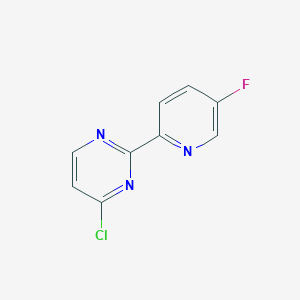

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a quinoline core with various functional groups that may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through cyclization reactions. For instance, ethyl 4-hydroxyquinoline-2,3-dicarboxylate can be synthesized from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization, as reported in the synthesis of pyrimido[4,5-b]indoles and related compounds . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives can be prepared from 2-aminobenzoic acids using a two-step synthesis involving isatoic anhydride and ethyl acetoacetate . These methods highlight the versatility of cyclization strategies in constructing the quinoline scaffold.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . Theoretical studies, including density functional theory (DFT) calculations, can also provide insights into the tautomeric forms and electronic properties of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized through C–C bond formation and further cyclized to pyrido[2,1-a]isoquinoline derivatives . The presence of hydroxy, methoxy, and ester groups in the quinoline structure can also influence the reactivity and the types of chemical transformations that the molecule can undergo, such as esterification, halogenation, and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methoxy, and ester groups can affect properties like solubility, melting point, and reactivity. For example, the strong intramolecular hydrogen bond observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate influences its stability and reactivity . Additionally, the synthesis conditions, such as the presence of water or the choice of solvents, can impact the purity and yield of the synthesized quinoline derivatives, as discussed in the context of "green" synthesis adapted for industrial manufacture .

科学研究应用

抗氧化剂应用

一项关于结构相关的抗氧化剂乙氧基喹及其类似物(包括氢醌)的研究表明,它们在保护鱼粉中多不饱和脂肪酸免受氧化方面具有功效。这项研究强调了源自喹啉化合物的抗氧化剂在保持鱼粉质量方面的重要性,表明类似化合物在食品保鲜和稳定性方面的潜在应用 (A. J. de Koning, 2002).

药物化学见解

8-羟基喹啉及其衍生物与本文讨论的化合物密切相关,因其显著的生物活性而被广泛研究。它们螯合金属并表现出广谱抗菌和抗增殖作用的能力,表明在开发治疗癌症、艾滋病毒和神经退行性疾病的新型治疗剂方面具有潜在应用 (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).

环境修复

有机污染物的酶促降解(包括结构类似于 4-羟基-8-甲氧基-3-甲基喹啉-2-羧酸乙酯的污染物)突出了在废水处理中使用氧化还原介体的潜力。这种方法在降解难降解化合物方面特别有用,提供了一种有效修复污染物的方法 (Maroof Husain, Q. Husain, 2007).

生物材料和血液相容性

聚(2-甲氧基乙基丙烯酸酯)(PMEA)是一种具有与 4-羟基-8-甲氧基-3-甲基喹啉-2-羧酸乙酯相似的官能团的化合物,表现出优异的血液相容性,这归因于其水合时独特的水结构。这一发现表明类似化合物在开发用于医疗应用的血液相容性材料方面的潜力 (Masaru Tanaka, A. Mochizuki, 2010).

分析化学应用

在溴酸盐滴定中使用可逆指示剂(包括结构上与 4-羟基-8-甲氧基-3-甲基喹啉-2-羧酸乙酯相关的化合物)提供了一种精确分析测定的方法。该应用对于在各种工业和环境背景下的定量化学分析至关重要 (R. Belcher, 1949).

作用机制

Target of Action

Quinoline compounds are known to interact with various biological targets. For example, some quinoline derivatives have been found to inhibit enzymes, bind to receptors, or interact with DNA .

Mode of Action

The mode of action of quinoline compounds can vary widely depending on the specific compound and its target. Some quinoline derivatives are known to inhibit enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .

Biochemical Pathways

Quinoline compounds can affect various biochemical pathways. For instance, some quinoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of quinoline compounds can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics of quinoline compounds include their chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of quinoline compounds can vary widely depending on the specific compound and its mode of action. Some quinoline derivatives have been found to have antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Quinoline derivatives can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Information on how Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is transported and distributed within cells and tissues is currently unavailable .

属性

IUPAC Name |

ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVIMHFZWTWHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)